Rishitinol
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Overview
Description
Rishitinol is a sesquiterpene alcohol that is primarily found in the tuber tissues of white potatoes (Solanum tuberosum) infected by the fungus Phytophthora infestans . It is a plant-derived compound known for its role as a phytoalexin, which means it is produced by plants in response to pathogen attack .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rishitinol involves several steps. One of the synthetic routes starts with 5,8-dimethyl-1-tetralone-3-carboxylic acid, which is prepared from 2,5-dimethylbenzyl chloride . This compound is esterified, reduced, and then dehydrated to form a dihydronaphthalene derivative. The dihydronaphthalene derivative is then converted into an oxyisopropyl derivative. Hydroboration of this derivative followed by hydrogen peroxide oxidation yields a mixture from which this compound is isolated .
Industrial Production Methods
Most research focuses on its isolation from natural sources rather than large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Rishitinol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent in the synthesis of this compound.
Reduction: Reduction steps in the synthesis involve the use of reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions may involve reagents like alkyl halides.
Major Products
The major products formed from these reactions include various isomeric glycols and the desired this compound compound .
Scientific Research Applications
Rishitinol has several scientific research applications:
Mechanism of Action
Rishitinol exerts its effects by acting as a phytoalexin, which means it is part of the plant’s immune response to pathogen attack. It targets and disrupts the cellular processes of the invading pathogen, thereby protecting the plant . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Rishitin: Another phytoalexin found in potatoes, similar in structure and function to Rishitinol.
Solavetivone: A sesquiterpene with similar antifungal properties.
Capsidiol: A phytoalexin found in peppers with comparable defensive roles.
Uniqueness
This compound is unique due to its specific occurrence in potato tubers and its potent activity against Phytophthora infestans . Its structure, involving a tetralin moiety, distinguishes it from other phytoalexins .
Properties
CAS No. |
31316-42-4 |
---|---|
Molecular Formula |
C15H22O2 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
(2S,3R)-3-(2-hydroxypropan-2-yl)-5,8-dimethyl-1,2,3,4-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C15H22O2/c1-9-5-6-10(2)12-8-14(16)13(7-11(9)12)15(3,4)17/h5-6,13-14,16-17H,7-8H2,1-4H3/t13-,14+/m1/s1 |
InChI Key |
CHZJSQCDRSPCMD-KGLIPLIRSA-N |
Isomeric SMILES |
CC1=C2C[C@H]([C@H](CC2=C(C=C1)C)O)C(C)(C)O |
Canonical SMILES |
CC1=C2CC(C(CC2=C(C=C1)C)O)C(C)(C)O |
Origin of Product |
United States |
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